Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methyl group, a pentoxymethyl group, and a carboxylate ester functional group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .
Preparation Methods
The synthesis of Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-3-(pentoxymethyl)pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 100°C, depending on the specific reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Derivatives of this compound have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Methyl 1-methyl-3-(methoxymethyl)pyrazole-4-carboxylate
- Methyl 1-methyl-3-(ethoxymethyl)pyrazole-4-carboxylate
- Methyl 1-methyl-3-(butoxymethyl)pyrazole-4-carboxylate
These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the pyrazole ring. The uniqueness of this compound lies in its specific pentoxymethyl group, which can influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
methyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-4-5-6-7-17-9-11-10(12(15)16-3)8-14(2)13-11/h8H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPYUEGZZHCLQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=NN(C=C1C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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